molecular formula C12H18Cl2N2O2 B161895 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride CAS No. 38063-96-6

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride

Cat. No. B161895
CAS RN: 38063-96-6
M. Wt: 293.19 g/mol
InChI Key: GLQHKFNNJILFTF-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride, also known as MDBP dihydrochloride, is a compound with the molecular formula C12H18Cl2N2O2 . It has a molecular weight of 293.19 g/mol .


Molecular Structure Analysis

The compound’s IUPAC name is 1-(1,3-benzodioxol-5-ylmethyl)piperazine;dihydrochloride . Its InChI is InChI=1S/C12H16N2O2.2ClH/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14;;/h1-2,7,13H,3-6,8-9H2;2*1H . The Canonical SMILES is C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl.Cl .


Physical And Chemical Properties Analysis

The compound is characterized by a molecular weight of 293.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Molecular Structures and Intermolecular Interactions

  • Molecular Conformations and Hydrogen Bonds:
    • Research indicates that 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines exhibit similar molecular conformations, but different intermolecular interactions. For instance, the 3-fluorobenzoyl variant forms three-dimensional structures via hydrogen bonds, while its difluorobenzoyl and dichlorobenzoyl analogues lack these hydrogen bonds (Mahesha et al., 2019).

Synthesis and Characterization

  • Organotin(IV) Derivatives Synthesis:
    • A study explored the synthesis of organotin(IV) derivatives using 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioate. These compounds showed significant antibacterial and antifungal activity, and some demonstrated notable cytotoxic activity against ovarian cancer cells (Shaheen et al., 2018).

Pharmacological Applications

  • Potential Antidepressant Effects:
    • A compound structurally related to 1-(1,3-benzodioxol-5-ylmethyl)piperazine, MKC-242, exhibited antidepressant-like effects in mice by activating postsynaptic 5-HT1A receptors. This suggests potential applications in developing antidepressants (Matsuda et al., 1995).

Crystallography and Structural Analysis

  • Crystalline Structure Insights:
    • Research on the crystalline structure of 1-Piperonylpiperazinium 4-nitrobenzoate monohydrate, a compound related to 1-(1,3-benzodioxol-5-ylmethyl)piperazine, provided insights into its molecular geometry and intermolecular interactions, contributing to a deeper understanding of its structural properties (Kavitha et al., 2014).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14;;/h1-2,7,13H,3-6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQHKFNNJILFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C=C2)OCO3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32231-06-4 (Parent)
Record name 1-Piperonylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038063966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50191472
Record name 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride

CAS RN

38063-96-6
Record name 1-Piperonylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038063966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzodioxol-5-ylmethyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzodioxol-5-ylmethyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MDBZP DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H87TY5FS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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